(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a chiral center at the α-carbon (S-configuration), a 3-hydroxyphenyl side chain, and a carboxylic acid group. The Fmoc group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKQPPYEQCJTJ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the propanoic acid derivative: The protected amino acid is then reacted with a suitable reagent to form the propanoic acid derivative. This step may involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group is typically removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective functionalization of other parts of the molecule. The compound’s molecular targets and pathways depend on its specific application, such as in peptide synthesis or drug development.
Comparison with Similar Compounds
Key Observations:
- Polarity : Hydroxyl (target) > methoxy ≈ thiophene > halogenated/indole derivatives.
- Lipophilicity : Fluorinated and chloro-indole analogs exhibit higher logP values, favoring membrane penetration .
- Bioactivity: Cyclohexylmethylamino-substituted analogs show antiviral activity against HIV-1 , while indole derivatives may target neurological pathways .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, commonly referred to as Fmoc-3-(3-hydroxyphenyl)propanoic acid, is a compound that integrates the fluorenylmethoxycarbonyl (Fmoc) protecting group with a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fmoc Group : A protective group commonly used in peptide synthesis.
- Hydroxyphenyl Moiety : Imparts potential antioxidant and anticancer properties.
The molecular formula is C₁₈H₁₉NO₄, with a molecular weight of approximately 313.35 g/mol. Its structural configuration allows for interactions with various biological macromolecules, making it a versatile candidate for therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of propanoic acid, particularly those containing hydroxyphenyl groups, exhibit promising anticancer properties. For instance, compounds similar to Fmoc-3-(3-hydroxyphenyl)propanoic acid have been shown to reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer) by over 50% .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12 | A549 | 10.5 | Induction of apoptosis |
| Compound 20 | A549 | 8.2 | Inhibition of migration |
| Fmoc-3-(3-hydroxyphenyl)propanoic acid | A549 | TBD | TBD |
Antioxidant Properties
The antioxidant activity of compounds containing the hydroxyphenyl moiety is well-documented. Studies utilizing the DPPH radical scavenging assay have demonstrated that such compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ascorbic Acid | 95 | Control |
| Compound 20 | 82 | |
| Fmoc-3-(3-hydroxyphenyl)propanoic acid | TBD | TBD |
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The interaction of this compound with specific proteins or enzymes can lead to modulation of biological pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Cellular Uptake : The Fmoc group enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects.
Case Studies
Several studies have explored the efficacy of Fmoc derivatives in various biological contexts:
- Antitumor Studies : In vitro experiments demonstrated that certain fluorenone derivatives exhibit significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .
- Antimicrobial Activity : Research indicates that fluorenone derivatives possess antimicrobial properties against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups has been shown to enhance this activity significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
